molecular formula C9H11FN2O3S B14814816 N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide

Cat. No.: B14814816
M. Wt: 246.26 g/mol
InChI Key: QAIPIFOKDBGBGH-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide: is a chemical compound with the molecular formula C9H11FN2O3S and a molecular weight of 246.261 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluoropyridine moiety, and a methanesulfonamide group, making it a unique and versatile molecule in various scientific fields.

Properties

Molecular Formula

C9H11FN2O3S

Molecular Weight

246.26 g/mol

IUPAC Name

N-(3-cyclopropyloxy-4-fluoropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11FN2O3S/c1-16(13,14)12-9-8(15-6-2-3-6)7(10)4-5-11-9/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

QAIPIFOKDBGBGH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=CC(=C1OC2CC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide involves several steps, typically starting with the preparation of the fluoropyridine intermediate. One common method includes the fluorination of pyridine using complex reagents such as AlF3 and CuF2 at high temperatures (450–500 °C) . The resulting fluoropyridine can then be further functionalized to introduce the cyclopropoxy and methanesulfonamide groups through a series of substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while Suzuki–Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with proteins, while the methanesulfonamide group can form covalent bonds with nucleophilic residues in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic profiles.

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